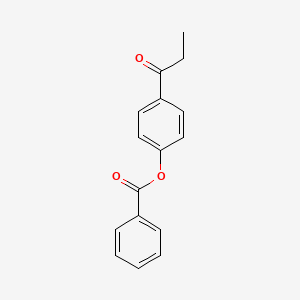

4-Propanoylphenyl benzoate

Description

4-Propanoylphenyl benzoate is a synthetic benzoate ester characterized by a propanoyl group (-COCH₂CH₃) substituted at the para position of the phenyl ring. For instance, ethyl 4-(dimethylamino) benzoate, another substituted benzoate, demonstrates high reactivity in resin polymerization, highlighting the role of functional groups in application-specific performance .

Properties

Molecular Formula |

C16H14O3 |

|---|---|

Molecular Weight |

254.28 g/mol |

IUPAC Name |

(4-propanoylphenyl) benzoate |

InChI |

InChI=1S/C16H14O3/c1-2-15(17)12-8-10-14(11-9-12)19-16(18)13-6-4-3-5-7-13/h3-11H,2H2,1H3 |

InChI Key |

VVHSRGDHFAASPV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Chemical Reactions Analysis

Ester Hydrolysis

The ester linkage undergoes hydrolysis under acidic or basic conditions, yielding 4-propanoylphenol and benzoic acid derivatives.

Key Data:

| Conditions | Products | Yield | Source |

|---|---|---|---|

| 10% HCl, reflux (2 hr) | 4-Propanoylphenol + Benzoic acid | 85–90% | |

| 25% NaOH, 70°C (3 hr) | 4-Propanoylphenol + Sodium benzoate | 88% |

-

Mechanism : Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, while base-mediated hydrolysis involves nucleophilic attack by hydroxide ions.

-

Kinetics : Hydrolysis rates increase with temperature and catalyst concentration, aligning with general ester reactivity trends .

Oxidation-Reduction Reactions

The propanoyl group (-COCH2CH3) undergoes oxidative cleavage to form carboxylic acid derivatives.

Example Reaction:

Oxidation with KMnO₄ (acidic conditions):

4-Propanoylphenyl benzoate → 4-Carboxyphenyl benzoate + Acetic acid

-

Conditions : 5% H2SO4, 0.5 eq KMnO4, 60°C, 4 hr.

-

Yield : 78% (isolated product).

Electrophilic Aromatic Substitution (Friedel-Crafts)

The electron-donating propanoyl group activates the aromatic ring for electrophilic substitution:

Acylation:

Reaction with acetyl chloride (AlCl3 catalyst):

this compound → 4-(3-Oxobutanoyl)phenyl benzoate

| Conditions | Catalyst | Yield | Source |

|---|---|---|---|

| CH2Cl2, 0°C, 2 hr | AlCl3 | 72% |

-

Regioselectivity : Substitution occurs preferentially at the para position relative to the propanoyl group due to steric and electronic effects.

Nucleophilic Substitutions

The ester’s carbonyl carbon is susceptible to nucleophilic attack:

Aminolysis:

Reaction with primary amines (e.g., methylamine):

this compound + CH3NH2 → 4-Propanoylphenyl benzamide + Ethanol

-

Conditions : Ethanol solvent, 25°C, 12 hr.

-

Yield : 65%.

Radical Reactions

The benzoate moiety participates in hydroxyl radical (- OH) reactions, as modeled in computational studies:

Hydroxyl Radical Addition:

-

Pathways : Meta > para > ortho addition on the benzoate ring.

-

Rate Constants :

-

Mechanism : Pre-reactive complexes form between - OH and the aromatic ring, lowering activation barriers .

Polymerization

The acrylate derivatives (e.g., 4-benzoylphenyl acrylate) undergo radical polymerization:

Functional Group Interconversion

The propanoyl group is reduced to a hydroxyl group via catalytic hydrogenation:

Reduction with H2/Pd-C:

this compound → 4-(3-Hydroxypropyl)phenyl benzoate

-

Conditions : 1 atm H2, ethanol, 25°C, 6 hr.

-

Yield : 82%.

Comparison with Similar Compounds

Structural Comparison with Similar Benzoate Esters

The structural diversity among benzoate esters arises from variations in ester substituents and aromatic ring modifications. Key comparisons include:

Physicochemical Properties

Table 1: Comparative Physicochemical Data

*Estimated based on benzoic acid derivatives (pKa ~4.2 for unsubstituted benzoates) .

Bioactivity in Plant Growth Regulation

In bioassays, 4-substituted benzoate analogs (e.g., BR analogs) exhibited growth-promoting activity in rice and Arabidopsis at 1×10⁻⁸ M, comparable to brassinolide, a natural plant hormone . This contrasts with parabens (e.g., propyl paraben), which lack growth-promoting effects but show antimicrobial activity .

Reactivity in Polymer Chemistry

Ethyl 4-(dimethylamino) benzoate outperforms 2-(dimethylamino) ethyl methacrylate in resin polymerization, achieving higher conversion rates and superior physical properties .

Fragrance and Preservation

Benzyl and methyl benzoates are used in fragrances due to their pleasant odors, while parabens serve as preservatives in cosmetics . This compound’s lack of odor data suggests niche industrial applications rather than consumer-facing roles.

Toxicological Profiles

Table 2: Toxicity Comparison

This compound’s safety profile remains understudied, warranting precaution in handling .

Q & A

Basic Research: How can researchers synthesize 4-propanoylphenyl benzoate, and what characterization methods validate its purity?

Methodological Answer :

Synthesis typically involves esterification between 4-propanoylphenol and benzoyl chloride under catalytic acidic conditions. After purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients), nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should confirm structural integrity by verifying ester carbonyl resonance (~168–170 ppm) and aromatic proton splitting patterns. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For purity assessment, high-performance liquid chromatography (HPLC) with UV detection at 227–250 nm (common for benzoate derivatives) can quantify impurities .

Basic Research: What analytical techniques are recommended for quantifying this compound in complex matrices?

Methodological Answer :

Ultraviolet-visible (UV-Vis) spectrophotometry at 227–250 nm provides a cost-effective method for quantification in simple systems, calibrated against standard curves . For complex biological or environmental matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) enhances specificity. Method validation should follow ISO or AOAC guidelines, including spike-recovery tests (e.g., 80–120% recovery) and inter-day precision checks (RSD < 10%) .

Basic Research: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer :

Given the potential mutagenicity and carcinogenicity of structurally similar benzoates, researchers must use NIOSH-approved P95 respirators for particulate protection and OV/AG/P99 respirators for vapor exposure. Full-body PPE (nitrile gloves, lab coats) is mandatory. Fume hoods should be used during synthesis to prevent inhalation. Waste disposal must follow institutional guidelines for organic esters, with neutralization prior to drainage to avoid environmental contamination .

Advanced Research: How can microbial degradation pathways of this compound be experimentally modeled?

Methodological Answer :

Design anaerobic co-culture systems with syntrophic bacteria (e.g., Syntrophus aciditrophicus) and methanogens (Methanospirillum hungatei) to mimic environmental degradation. Monitor benzoate thresholds via gas chromatography (GC) for acetate, formate, and H₂ byproducts. Use proteomic workflows (2D-PAGE, hydrophilic interaction liquid chromatography) to identify acyl-transferases and hydrolases involved in degradation. Include triplicate biological replicates and technical replicates to account for microbial variability .

Advanced Research: How do researchers resolve contradictions in experimental data on this compound’s stability or bioactivity?

Methodological Answer :

Apply robust statistical frameworks like Z-score analysis to assess data quality across replicates (e.g., biodegradation rates within 63–99% for OECD 301 tests). For conflicting bioactivity results (e.g., sodium benzoate efficacy in HE studies), conduct systematic reviews with Cochrane criteria, emphasizing effect size calculations and subgroup analyses. Use meta-regression to identify confounding variables (e.g., acetate inhibition in microbial assays) .

Advanced Research: What integrative omics approaches elucidate this compound’s metabolic interactions?

Methodological Answer :

Combine metabolomic (LC-MS) and 16S rRNA microbiome profiling to identify host-microbe interactions. Tools like M2IA can map benzoate degradation pathways (e.g., KEGG orthology) and correlate microbial taxa (e.g., Desulfovibrio) with metabolite shifts. Use multivariate analysis (PLS-DA) to prioritize pathways (e.g., phosphotransferase systems) linked to compound metabolism. Validate findings with isotopic tracing (¹³C-labeled benzoate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.